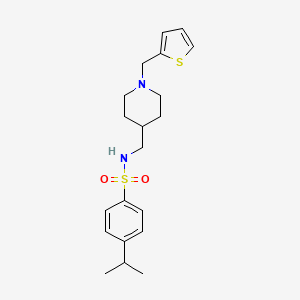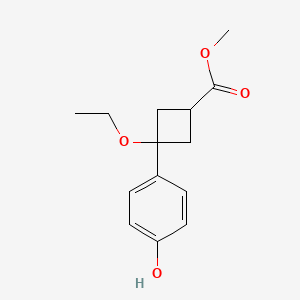![molecular formula C23H20N6OS B2978842 2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 1207025-20-4](/img/structure/B2978842.png)
2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reactivity of each functional group and the conditions under which the reactions are carried out .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the types of bonds present in the molecule, the arrangement of atoms, and the presence of functional groups .Chemical Reactions Analysis
The reactivity of the compound would be determined by its functional groups. For example, the phenyl group might undergo electrophilic aromatic substitution, while the acetamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound such as its melting point, boiling point, solubility, and stability can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research often focuses on synthesizing and characterizing complex molecules to understand their properties and potential applications. For instance, Lahtinen et al. (2014) discussed the synthesis, characterization, thermal, and antimicrobial studies of N-substituted sulfanilamide derivatives. These compounds were characterized by various spectroscopic methods and evaluated for their thermal properties and antimicrobial activities, highlighting the importance of structural elucidation in developing pharmaceuticals and materials science applications (Lahtinen et al., 2014).
Antimicrobial Activity
Another critical area of research is the investigation of molecules' antimicrobial properties. Mahyavanshi et al. (2011) synthesized a new series of acetamide derivatives and screened them for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. Their work underscores the ongoing search for new antimicrobial agents in the face of resistant microbial strains (Mahyavanshi et al., 2011).
Structural Analysis
Advanced structural analysis techniques enable the detailed examination of complex molecules. For example, Selvakumar and Arumugam (2019) performed a solid-state structural analysis to reveal the molecule's crystallization in a highly symmetric cubic space group. Such analyses are crucial for understanding the physical and chemical properties of novel compounds (Selvakumar & Arumugam, 2019).
Applications in Material Science
Complex molecules also find applications in material science, such as the development of new polymers or coatings with specific properties. The research by Streubel et al. (1999) on the synthesis, structures, and reactions of P-heterocycle complexes coligated by bridging units exemplifies this, illustrating the role of complex molecules in advancing materials science (Streubel et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS/c30-21(24-12-11-17-7-3-1-4-8-17)16-31-23-26-25-22-20-15-19(18-9-5-2-6-10-18)27-29(20)14-13-28(22)23/h1-10,13-14,19-20,22,25,27H,11-12,15-16H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYICKWQLRLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3NN=C(N3C=CN2NC1C4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

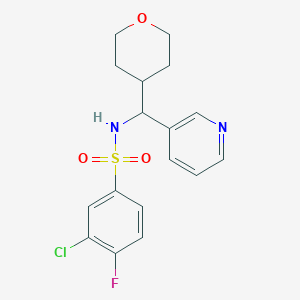
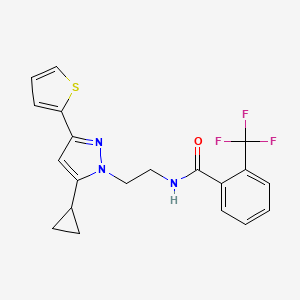
![1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2978763.png)
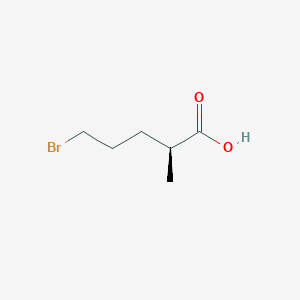
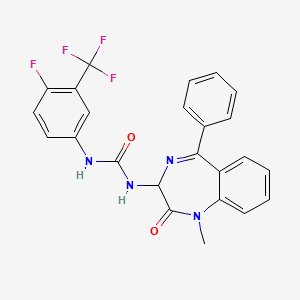
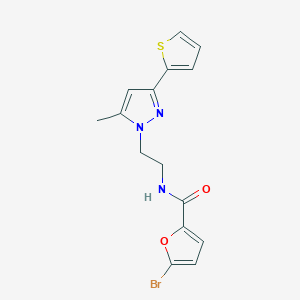
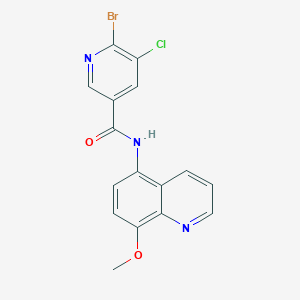
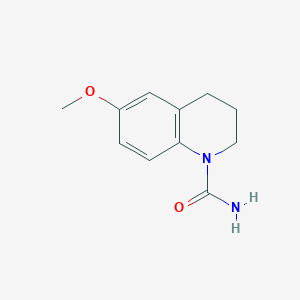
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)


